9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
The compound 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups, including a morpholine ring, a thiazolidinone moiety, and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. A common synthetic route includes:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazolidinone moiety: This step involves the reaction of the core structure with a thioamide and an aldehyde under reflux conditions.
Attachment of the morpholine ring: This is done by reacting the intermediate with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Final methylation: The compound is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the final product in pure form.
Quality control: Implementing rigorous testing protocols to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the thiazolidinone ring or the pyrido[1,2-a]pyrimidin-4-one core.
Substitution: Various substituted derivatives of the morpholine ring.
Scientific Research Applications
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with similar compounds such as:
Pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone moiety exhibit different pharmacological properties depending on their substitution patterns.
Morpholine-containing compounds: These molecules are known for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of This compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-13-4-2-7-25-17(13)22-16(21-5-3-6-24-8-10-28-11-9-24)14(19(25)27)12-15-18(26)23-20(29)30-15/h2,4,7,12,21H,3,5-6,8-11H2,1H3,(H,23,26,29)/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROURGQOUNXTJ-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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